molecular formula C14H12N4O2 B2834057 N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)quinoline-2-carboxamide CAS No. 1207003-47-1

N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)quinoline-2-carboxamide

Cat. No.: B2834057
CAS No.: 1207003-47-1
M. Wt: 268.276
InChI Key: HGMSAINPJYSYIE-UHFFFAOYSA-N
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Description

The compound N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)quinoline-2-carboxamide features a quinoline-2-carboxamide backbone substituted with a 3-methyl-1,2,4-oxadiazole methyl group. This structure combines the aromatic quinoline system, known for its pharmacological versatility, with the oxadiazole ring, a heterocyclic motif recognized for enhancing metabolic stability and binding affinity in drug design .

Properties

IUPAC Name

N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]quinoline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O2/c1-9-16-13(20-18-9)8-15-14(19)12-7-6-10-4-2-3-5-11(10)17-12/h2-7H,8H2,1H3,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGMSAINPJYSYIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)CNC(=O)C2=NC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of more complex heterocyclic compounds. Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties. Medicine: Research is ongoing to explore its use as a therapeutic agent, particularly in the treatment of infections and certain types of cancer. Industry: The compound finds applications in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)quinoline-2-carboxamide exerts its effects involves interaction with specific molecular targets. The quinoline core is known to intercalate with DNA, disrupting normal cellular processes. Additionally, the oxadiazole moiety may interact with enzymes or receptors, leading to biological effects.

Comparison with Similar Compounds

Structural Analogs: Quinoline Carboxamides with Varied Substituents

N-(1,3-Benzodioxol-5-yl)quinoline-3-carboxamide (Compound 52) and N-(1,3-Benzodioxol-5-yl)quinoline-5-carboxamide (Compound 53)
  • Structure: These compounds replace the oxadiazole methyl group with a 1,3-benzodioxol substituent at the quinoline-3 or -5 positions .
  • Physical Properties :
    • Compound 52: Melting point = 254–256°C; IR C=O stretch = 1659 cm⁻¹; Yield = 23% .
    • Compound 53: Melting point = 202–203°C; IR C=O stretch = 1643 cm⁻¹; Yield = 20% .
  • The benzodioxol group may enhance π-π stacking interactions with biological targets but could reduce metabolic stability compared to oxadiazole .
Navacaprant (WHO Recommended INN: List 90)
  • Structure: A complex derivative containing the 3-methyl-1,2,4-oxadiazol-5-yl group attached to a fluorinated quinoline core, further modified with a piperidine and oxane (tetrahydropyran) moiety .
  • Molecular Formula : C₂₅H₃₂FN₅O₂.
  • Pharmacological Relevance: As an International Nonproprietary Name (INN) candidate, navacaprant likely targets central nervous system (CNS) receptors, with the oxadiazole group contributing to blood-brain barrier penetration .
Thioether-Linked Analogs (e.g., Compound 45 in )
  • Structure: N-[2-[(3,5-Dichloro-2-pyridinyl)amino]ethyl]-2-[[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]thio]-benzamide replaces the amide linkage with a thioether bridge .
  • Functional Impact : Thioethers may improve lipophilicity but are prone to oxidative metabolism compared to the more stable amide bond in the target compound .

Functional Comparison: Substituent Effects on Bioactivity

Compound Core Structure Key Substituent Notable Properties
Target Compound Quinoline-2-carboxamide 3-Methyl-1,2,4-oxadiazole methyl Potential for enhanced metabolic stability and target binding due to oxadiazole .
Compound 52/53 Quinoline-3/5-carboxamide 1,3-Benzodioxol Higher melting points (254°C vs. 202°C) suggest stronger crystal lattice interactions.
Navacaprant Fluorinated quinoline Oxadiazole + piperidine/oxane Designed for CNS activity; molecular weight = 477.56 g/mol.
Thioether Analogs Benzamide Oxadiazole methyl thioether Increased lipophilicity but reduced metabolic stability.

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